molecular formula C19H13NO B085496 5-(1-Naphthyl)-3-phenylisoxazole CAS No. 1035-93-4

5-(1-Naphthyl)-3-phenylisoxazole

Cat. No. B085496
CAS RN: 1035-93-4
M. Wt: 271.3 g/mol
InChI Key: HQMMIXOFZBIVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Naphthyl)-3-phenylisoxazole, also known as NI-43, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. NI-43 is a member of the isoxazole family of compounds, which are known for their diverse biological activities. In recent years, NI-43 has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.

Mechanism Of Action

5-(1-Naphthyl)-3-phenylisoxazole is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.

Biochemical And Physiological Effects

5-(1-Naphthyl)-3-phenylisoxazole has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory molecules, such as prostaglandins and cytokines. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to inhibit the aggregation of beta-amyloid, which is believed to contribute to the development of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

5-(1-Naphthyl)-3-phenylisoxazole has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds. However, one limitation of 5-(1-Naphthyl)-3-phenylisoxazole is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of 5-(1-Naphthyl)-3-phenylisoxazole. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 5-(1-Naphthyl)-3-phenylisoxazole for the treatment of various types of cancer. Additionally, more research is needed to fully understand the mechanism of action of 5-(1-Naphthyl)-3-phenylisoxazole, which could lead to the development of more effective treatments for cancer and other diseases. Finally, 5-(1-Naphthyl)-3-phenylisoxazole could be studied for its potential use in combination with other compounds, which could enhance its therapeutic effects.

Synthesis Methods

5-(1-Naphthyl)-3-phenylisoxazole can be synthesized using a variety of methods, including the reaction of 1-naphthylamine and benzaldehyde in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 1-naphthylamine and phenylacetylene in the presence of a palladium catalyst. Both methods result in the formation of 5-(1-Naphthyl)-3-phenylisoxazole as a yellow crystalline solid.

Scientific Research Applications

5-(1-Naphthyl)-3-phenylisoxazole has been studied extensively for its potential use in scientific research. One area of interest is its potential as a cancer treatment. Studies have shown that 5-(1-Naphthyl)-3-phenylisoxazole can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid, a key factor in the development of the disease.

properties

CAS RN

1035-93-4

Product Name

5-(1-Naphthyl)-3-phenylisoxazole

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

5-naphthalen-1-yl-3-phenyl-1,2-oxazole

InChI

InChI=1S/C19H13NO/c1-2-8-15(9-3-1)18-13-19(21-20-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H

InChI Key

HQMMIXOFZBIVFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC4=CC=CC=C43

synonyms

5-(1-Naphtyl)-3-phenylisoxazole

Origin of Product

United States

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